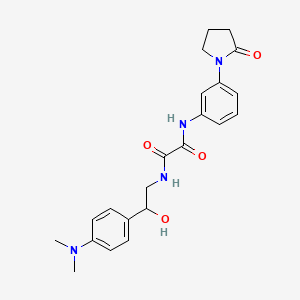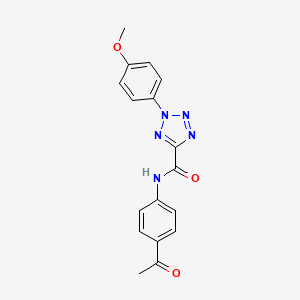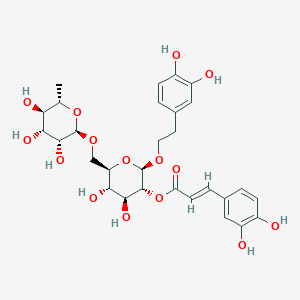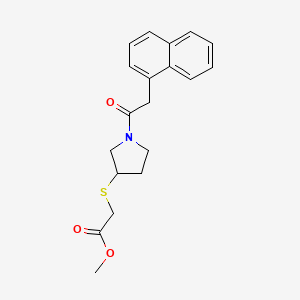
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
The crystal structure of this compound provides valuable insights into its three-dimensional arrangement. Researchers have determined its crystallographic data, including unit cell parameters, space group, and atomic coordinates. For instance, the compound crystallizes in an orthorhombic lattice with dimensions a = 5.9926 Å, b = 20.7065 Å, and c = 23.5675 Å. The molecular structure reveals the relative positions of atoms, which is crucial for understanding its properties and reactivity .
Electroluminescence and Optoelectronic Applications
Given its unique structure, this compound may exhibit interesting electroluminescent properties. Researchers have explored its potential as a luminescent material in organic light-emitting diodes (OLEDs) or other optoelectronic devices. Investigating its emission spectra, quantum yield, and charge transport behavior could reveal its suitability for practical applications .
Photophysical Properties and Spectroscopy
The compound’s UV-visible absorption and fluorescence spectra provide information about its electronic transitions. Researchers can study its absorption maxima, molar absorptivity, and fluorescence lifetimes. These properties are relevant for designing sensors, probes, and imaging agents in biological and chemical research .
Computational Chemistry and Theoretical Investigations
Density functional theory (DFT) calculations can predict the compound’s electronic structure, molecular orbitals, and reactivity. Researchers can explore its stability, bond strengths, and potential energy surfaces. Additionally, time-dependent DFT (TD-DFT) can simulate its excited-state properties, aiding in understanding its photochemical behavior .
Medicinal Chemistry and Drug Design
Considering its structural features, researchers might investigate the compound’s potential as a drug candidate. Rational drug design involves analyzing its binding interactions with biological targets, predicting pharmacokinetic properties, and assessing toxicity. Computational docking studies and molecular dynamics simulations could guide drug development efforts .
Materials Science and Nanotechnology
The compound’s functional groups and rigidity make it intriguing for materials applications. Researchers could explore its use as a building block for supramolecular assemblies, coordination complexes, or metal-organic frameworks (MOFs). Its ability to form hydrogen bonds or π-π stacking interactions may contribute to novel materials with tailored properties .
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-25(2)17-10-8-15(9-11-17)19(27)14-23-21(29)22(30)24-16-5-3-6-18(13-16)26-12-4-7-20(26)28/h3,5-6,8-11,13,19,27H,4,7,12,14H2,1-2H3,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSICKFXYEDCBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2536800.png)

![(4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2536803.png)







![[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2536816.png)
![(S)-1-(1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B2536818.png)
![2-[(Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2536819.png)
